Cas no 72520-92-4 (Paeonolide)

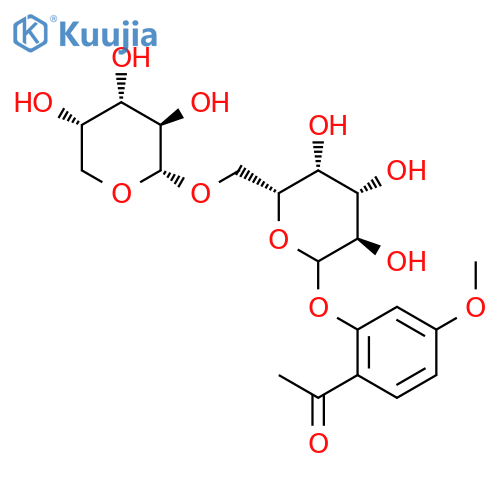

Paeonolide structure

商品名:Paeonolide

CAS番号:72520-92-4

MF:C20H28O12

メガワット:460.429127693176

MDL:MFCD20265600

CID:843982

PubChem ID:125307597

Paeonolide 化学的及び物理的性質

名前と識別子

-

- C10715

- Paeonolide

- (2-acetyl-4-ethoxycarbonylmethoxy-phenoxy)acetic acid ethyl ester

- (2-Acetyl-4-ethoxycarbonylmethoxy-phenoxy)-acetic Acid Ethyl Ester

- 2,2'-((2-Acetyl-1,4-phenylene)bis(oxy))bisacetic acid diethyl ester

- 2,5

- 2,5-Bis(carbethoxymethoxy)acetophenone

- AC1L1JDK

- ACETIC ACID, 2,2'-((2-ACETYL-1,4-PHENYLENE)BIS(OXY))BIS-, DIETHYL ESTER

- BRN 4542954

- diethyl 2,2'-[(2-acetylbenzene-1,4-diyl)bis(oxy)]diacetate

- LS-10924

- SureCN4269174

- 2-Acetyl-5-methoxyphenyl 6-O-(α-L-Arabinopyranosyl)-β-D-glucopyranoside

- 2-Acetyl-5-methoxyphenyl O-alpha-L-arabinosyl-beta-D-glucopyranoside

- C20H28O12

- BDBM50310721

- 8203AH

- 9347AF

- 2-Acetyl-5-methoxyphenyl 6-O-pentopyranosylhexopyranoside

- 1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxy-phenyl]ethanone

- 1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyph

- 1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone

- AKOS030573577

- MFCD20265600

- CS-0019456

- CHEBI:7891

- AC1L9DNN

- Q27107606

- CHEMBL1080061

- DTXSID20993369

- CHEBI:718640

- HY-N2156

- XCA52092

- 72520-92-4

- 1-(4-methoxy-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydropyran-2-yl)oxymethyl)tetrahydropyran-2-yl)oxy-phenyl)ethanone

- 1-(4-methoxy-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(((2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl)oxymethyl)oxan-2-yl)oxyphenyl)ethanone

- DA-76556

-

- MDL: MFCD20265600

- インチ: 1S/C20H28O12/c1-8(21)10-4-3-9(28-2)5-12(10)31-20-18(27)16(25)15(24)13(32-20)7-30-19-17(26)14(23)11(22)6-29-19/h3-5,11,13-20,22-27H,6-7H2,1-2H3/t11-,13+,14-,15+,16-,17+,18+,19-,20+/m0/s1

- InChIKey: IDZZECHGWAZTIB-NYBIBFQCSA-N

- ほほえんだ: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])(C([H])([H])O1)O[H])O[H])O[H])O[H])O[H])O[H])OC1C([H])=C(C([H])=C([H])C=1C(C([H])([H])[H])=O)OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 460.158076g/mol

- ひょうめんでんか: 0

- XLogP3: -2.7

- 水素結合ドナー数: 6

- 水素結合受容体数: 12

- 回転可能化学結合数: 7

- どういたいしつりょう: 460.158076g/mol

- 単一同位体質量: 460.158076g/mol

- 水素結合トポロジー分子極性表面積: 185Ų

- 重原子数: 32

- 複雑さ: 619

- 同位体原子数: 0

- 原子立体中心数の決定: 9

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 460.4

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.54±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 197°C(dec.)(lit.)

- ふってん: 749.7±60.0 °C at 760 mmHg

- フラッシュポイント: 261.2±26.4 °C

- ようかいど: 微溶性(6 g/l)(25ºC)、

- PSA: 184.60000

- LogP: -2.46020

Paeonolide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:0-10°C

Paeonolide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chengdu Biopurify Phytochemicals Ltd | BP1552-10mg |

Paeonolide |

72520-92-4 | 98% | 10mg |

$96 | 2023-09-20 | |

| Chengdu Biopurify Phytochemicals Ltd | BP1552-20mg |

Paeonolide |

72520-92-4 | 98% | 20mg |

$160 | 2023-09-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1879-10MG |

Paeonolide |

72520-92-4 | >97.0%(HPLC) | 10mg |

¥1135.00 | 2024-04-15 | |

| BAI LING WEI Technology Co., Ltd. | 1042663-10MG |

Paeonolide, 97% |

72520-92-4 | 97% | 10MG |

¥ 1891 | 2022-04-26 | |

| TargetMol Chemicals | T6S1657-5 mg |

Paeonolide |

72520-92-4 | 98% | 5mg |

¥ 2,125 | 2023-07-10 | |

| abcr | AB493776-10 mg |

Paeonolide; . |

72520-92-4 | 10mg |

€431.90 | 2023-06-15 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY103679-10mg |

Paeonolide |

72520-92-4 | 98% | 10mg |

¥1620.0 | 2023-09-15 | |

| MedChemExpress | HY-N2156-5mg |

Paeonolide |

72520-92-4 | 99.47% | 5mg |

¥2400 | 2024-07-20 | |

| Chengdu Biopurify Phytochemicals Ltd | BP1552-100mg |

Paeonolide |

72520-92-4 | 98% | 100mg |

$450 | 2023-09-19 | |

| TargetMol Chemicals | T6S1657-50mg |

Paeonolide |

72520-92-4 | 98.82% | 50mg |

¥ 6590 | 2024-07-19 |

Paeonolide サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:72520-92-4)Paeonolide

注文番号:LE995

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:39

価格 ($):discuss personally

Paeonolide 関連文献

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

72520-92-4 (Paeonolide) 関連製品

- 60-81-1(Phlorizin)

- 60-82-2(Phloretin)

- 11075-15-3(1-Propanone, 1-[2-(b-D-glucopyranosyloxy)-6-hydroxy-4-methoxyphenyl]-3-(4-hydroxyphenyl)-)

- 23313-21-5(EModin-8-glucoside)

- 7061-54-3(Phlorizin dihydrate)

- 100291-86-9(Apiopaeonoside)

- 128-57-4(Sennoside B)

- 26296-54-8(Physion 8-O-β-D-glucoside)

- 81-27-6(Sennoside A)

- 18916-17-1(Naringin dihydrochalcone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:72520-92-4)Paeonolide

清らかである:99%

はかる:10mg

価格 ($):153.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:72520-92-4)Paeonolide

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ